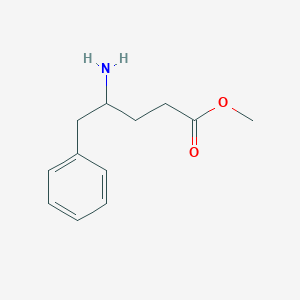

Methyl 4-amino-5-phenylpentanoate

Description

Methyl 4-amino-5-phenylpentanoate is a methyl ester derivative featuring an amino group at the fourth carbon and a phenyl substituent at the fifth carbon of a pentanoate backbone. Its structure combines ester, amine, and aromatic functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s physicochemical properties, such as solubility in polar solvents (e.g., ethanol or dimethyl sulfoxide) and moderate volatility, are influenced by its polar amine group and hydrophobic phenyl ring .

Properties

IUPAC Name |

methyl 4-amino-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTXIYNIBVBPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: The synthesis of methyl 4-amino-5-phenylpentanoate typically begins with the esterification of 4-amino-5-phenylpentanoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid to produce the ester.

Amidation: Another method involves the amidation of 4-amino-5-phenylpentanoic acid with methylamine under controlled conditions to yield the desired ester.

Industrial Production Methods:

Batch Process: In industrial settings, the batch process is commonly used, where the reactants are mixed in a reactor and allowed to react under controlled temperature and pressure conditions.

Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-amino-5-phenylpentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine:

- Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-amino-5-phenylpentanoate, a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogs

Physicochemical Properties

Research Findings and Data Limitations

- Stability: The phenyl and amino groups may confer oxidative sensitivity compared to simpler esters like methyl salicylate .

- Gaps in Data: Direct experimental data (e.g., melting point, boiling point) for this compound is absent in the provided sources. Extrapolations are based on methyl ester trends and structural analogs .

Biological Activity

Methyl 4-amino-5-phenylpentanoate, a compound with significant biochemical relevance, has garnered attention due to its potential therapeutic applications and biological activities. This article delves into its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by an amino group and a phenyl group attached to a pentanoic acid backbone. Its structural uniqueness contributes to its diverse biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 9.0 (for the amino group) |

Target Enzymes and Receptors

The primary target of this compound is the aromatic-amino-acid aminotransferase , which plays a crucial role in amino acid metabolism. The compound is believed to influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and cellular functions.

Additionally, it has been shown to interact with GABA(B) receptors , mimicking GABA's action and modulating neurotransmission, which may have implications for neuroprotective effects and treatment of neurological disorders.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Its structural similarity to known neurotransmitters suggests a role in synaptic transmission and neuronal health. Studies have demonstrated its potential in treating conditions such as epilepsy and neurodegenerative diseases.

Anticancer Activity

In vitro studies have revealed that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound isolated from marine cyanobacteria showed an IC50 value of 0.8 µM against KB cells, indicating significant anticancer potential .

Case Studies

-

Neuroprotection in Animal Models

- A study investigated the effects of this compound on neuronal survival in rat models subjected to excitotoxic damage. Results indicated a reduction in neuronal death and improved behavioral outcomes.

- Cytotoxicity Against Cancer Cells

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and interaction with biological membranes. Factors such as pH, temperature, and the presence of other compounds can affect its bioavailability and therapeutic efficacy.

Q & A

Basic: What synthetic routes are most effective for producing Methyl 4-amino-5-phenylpentanoate with high enantiomeric purity?

Methodological Answer:

The synthesis of this compound can be optimized via stereoselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, chiral catalysts like Ru-BINAP complexes can induce enantioselectivity during hydrogenation of precursor ketones. Alternatively, lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., hexane/isopropanol) can yield enantiomerically pure products. Reaction conditions (temperature, pressure, solvent polarity) must be systematically varied to maximize yield and purity. Post-synthesis, enantiomeric excess (ee) should be validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection .

Advanced: How can conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled in experimental design?

Methodological Answer:

Discrepancies in solubility often arise from impurities or hydration states. To resolve this:

- Purification: Recrystallize the compound using mixed solvents (e.g., ethyl acetate/hexane) to remove impurities.

- Solvent Screening: Perform systematic solubility tests in solvents of varying polarity (e.g., water, methanol, DCM, hexane) under controlled humidity.

- Analytical Confirmation: Use Karl Fischer titration to quantify water content and DSC/TGA to assess thermal stability and hydration.

Conflicting data may indicate polymorphic forms, necessitating X-ray crystallography or solid-state NMR for structural confirmation .

Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm ester, amino, and phenyl group positions.

- Mass Spectrometry: High-resolution ESI-MS (Q Exactive Orbitrap) for exact mass validation (e.g., [M+H]⁺ ion at m/z 236.1284).

- IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H stretch) verify functional groups.

Cross-validate results with computational tools (e.g., DFT simulations for NMR chemical shifts) .

Advanced: How can this compound’s bioactivity in enzyme inhibition assays be distinguished from nonspecific binding artifacts?

Methodological Answer:

To mitigate false positives:

- Control Experiments: Include negative controls (e.g., DMSO vehicle) and competitive inhibitors.

- Kinetic Studies: Measure IC₅₀ values under varying substrate concentrations; true inhibitors show dose-dependent behavior.

- Surface Plasmon Resonance (SPR): Confirm direct binding to target enzymes (e.g., proteases or kinases) with real-time kinetic monitoring.

- Mutagenesis: Engineer enzyme active-site mutants; loss of inhibition confirms specificity. Data should be corroborated with molecular docking simulations (e.g., AutoDock Vina) .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and solubilizing.

- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal.

- Compliance: Follow OSHA guidelines (29 CFR 1910.1450) and institutional biosafety protocols. Material Safety Data Sheets (MSDS) must be reviewed for toxicity data, though none are FDA-approved for in vivo use .

Advanced: What computational strategies optimize this compound’s derivatization for enhanced pharmacokinetic properties?

Methodological Answer:

- QSAR Modeling: Use descriptors like logP, topological surface area, and H-bond donors to predict bioavailability.

- Metabolism Prediction: Apply cytochrome P450 isoform-specific metabolism models (e.g., Schrödinger’s ADMET Predictor) to identify labile sites.

- Docking Studies: Screen derivatives against target proteins (e.g., GPCRs) to prioritize synthesis. Validate in vitro with hepatic microsome stability assays .

Basic: How can researchers validate the purity of this compound batches using chromatographic methods?

Methodological Answer:

- HPLC: Use a C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile:water 70:30 + 0.1% TFA). Monitor at 254 nm; purity >98% is acceptable for most studies.

- TLC: Silica gel 60 F₂₅₄ plates with ethyl acetate:hexane (1:1); visualize under UV or ninhydrin spray for amino group detection.

- GC-MS: For volatile derivatives (e.g., silylated amino groups), use DB-5MS columns and EI ionization .

Comparative Analysis of this compound and Analogues

| Compound | Key Functional Groups | Notable Reactivity | Biological Activity |

|---|---|---|---|

| This compound | Ester, Amino, Phenyl | Nucleophilic substitution | Enzyme inhibition (hypothesized) |

| 4-Methoxyphenylacetone | Ketone, Methoxy | Electrophilic aromatic substitution | Antimicrobial |

| 2-Methoxy-5-(phenylamino)methylphenol | Phenol, Amine | Redox reactivity | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.